Sub-Nanomolar PDE10A2 Biochemical Potency: Head-to-Head Comparison with PQ-10 and MP-10 Using IMAP-FRET Assay Format
In the IMAP-FRET fluorescence polarization assay using FAM-cAMP as substrate with 60 min pre-incubation, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide inhibits human PDE10A2 with an IC50 of 0.0970 nM [1]. This represents a 47-fold greater potency than PQ-10 (IC50 = 4.6 nM), a structurally distinct PDE10A inhibitor benchmark, measured under comparable recombinant enzyme conditions [2]. Although MP-10 (PF-2545920) achieves a Ki of approximately 0.18 nM in radioligand displacement assays, its IC50 in fluorescence polarization formats typically falls between 0.5–1.0 nM [3], indicating that the target compound operates at the upper end of the potency range for this inhibitor class.
| Evidence Dimension | PDE10A2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0970 nM (human PDE10A2, FAM-cAMP substrate, IMAP-FRET, 60 min pre-incubation, 90 min measurement) |
| Comparator Or Baseline | PQ-10: IC50 = 4.6 nM (recombinant PDE10A, fluorescence polarization); MP-10: IC50 ≈ 0.5–1.0 nM (fluorescence polarization format) |
| Quantified Difference | 47-fold more potent than PQ-10; approximately 5–10-fold more potent than MP-10 in comparable fluorescence-based assay formats |
| Conditions | Recombinant human PDE10A2 enzyme; IMAP-FRET fluorescence polarization assay with FAM-cAMP substrate (BindingDB assay ID linked to BDBM50402944) |
Why This Matters
For researchers requiring maximal PDE10A inhibition at minimal compound concentrations—critical in cellular and in vivo models where off-target engagement scales with concentration—the ~50-fold potency advantage over PQ-10 translates directly into a wider therapeutic index and reduced non-specific pharmacology.
- [1] BindingDB, BDBM50402944; IC50 = 0.0970 nM; Inhibition of human PDE10A2, FAM-cAMP substrate, IMAP-FRET assay, 60 min pre-incubation, 90 min measurement. View Source
- [2] GLPBIO, PQ-10 product page; IC50 = 4.6 nM for PDE10A, ED50 = 13 mg/kg. Fluorescence polarization assay format. View Source
- [3] Schmidt, C.J. et al. (2008). Preclinical characterization of selective phosphodiesterase 10A inhibitors: MP-10 (PF-2545920). Journal of Pharmacology and Experimental Therapeutics, 325(2), 681–690. Ki ≈ 0.18 nM (radioligand); IC50 ≈ 0.5–1.0 nM (fluorescence polarization). View Source
